Pyridin-3-YL octanoate
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Overview
Description
Pyridin-3-YL octanoate is an organic compound that belongs to the ester class of chemicals It is derived from pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N, and octanoic acid, a saturated fatty acid with the chemical formula C8H16O2
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-3-YL octanoate can be synthesized through esterification reactions. One common method involves the reaction of pyridin-3-ol with octanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-YL octanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids and other oxidation products.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Pyridin-3-YL octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: this compound derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridin-3-YL octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release pyridin-3-ol and octanoic acid, which can then interact with biological pathways. The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Pyridin-2-YL octanoate: Similar structure but with the ester group attached to the 2-position of the pyridine ring.
Pyridin-4-YL octanoate: Ester group attached to the 4-position of the pyridine ring.
Pyridin-3-YL butanoate: Shorter chain ester with butanoic acid instead of octanoic acid.
Uniqueness: Pyridin-3-YL octanoate is unique due to its specific ester linkage and the position of the ester group on the pyridine ring
Properties
CAS No. |
112111-65-6 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
pyridin-3-yl octanoate |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-5-6-9-13(15)16-12-8-7-10-14-11-12/h7-8,10-11H,2-6,9H2,1H3 |
InChI Key |
BBRJESGPSDAFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CN=CC=C1 |
Origin of Product |
United States |
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